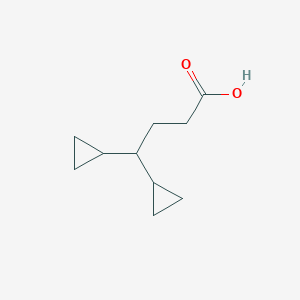
4,4-dicyclopropylbutanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dicyclopropylbutanoic Acid is an organic compound characterized by the presence of two cyclopropyl groups attached to the fourth carbon of a butanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dicyclopropylbutanoic Acid typically involves the reaction of cyclopropylmethyl bromide with a suitable butanoic acid derivative under controlled conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and optimized reaction conditions can significantly enhance the production efficiency.
化学反応の分析
Types of Reactions: 4,4-Dicyclopropylbutanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropyl groups can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
科学的研究の応用
4,4-Dicyclopropylbutanoic Acid finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4,4-Dicyclopropylbutanoic Acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, thereby modulating biological processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
- 4,4-Dicyclopropylpentanoic Acid
- 4,4-Dicyclopropylhexanoic Acid
- 4,4-Dicyclopropylheptanoic Acid
Comparison: Compared to its analogs, 4,4-Dicyclopropylbutanoic Acid exhibits unique reactivity due to the specific positioning of the cyclopropyl groups. This structural uniqueness can result in distinct chemical behaviors and biological activities, making it a valuable compound for targeted research and applications.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
4,4-dicyclopropylbutanoic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2,(H,11,12) |
InChIキー |
CHFMNQOZLHUKBF-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(CCC(=O)O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















